molecular formula C15H12ClNO3 B5821876 N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide

N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide

Cat. No.: B5821876
M. Wt: 289.71 g/mol
InChI Key: SYGQTAJFDDBHFJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring fused to a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated benzodioxole with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzodioxole moiety can be oxidized to form quinones, while reduction reactions can lead to the formation of dihydrobenzodioxole derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Quinones.

    Reduction: Dihydrobenzodioxole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the mitotic phase and ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other benzodioxole derivatives, making it a valuable compound for anticancer research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-2-4-11(12(16)6-9)15(18)17-10-3-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGQTAJFDDBHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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